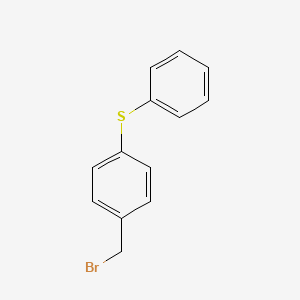

4-(Phenylthio)benzyl bromide

Description

This compound is structurally characterized by a bromomethyl group (-CH₂Br) attached to a benzene ring substituted with a thioether-linked phenyl group. The phenylthio moiety imparts distinct electronic and steric properties, influencing its reactivity in nucleophilic substitution reactions, such as alkylation or coupling reactions.

Properties

IUPAC Name |

1-(bromomethyl)-4-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSNIMNEMCJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzyl bromide typically involves the bromination of 4-(Phenylthio)toluene. This reaction can be carried out using bromine in the presence of a radical initiator or under photochemical conditions. The reaction conditions often include maintaining a controlled temperature and using a solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods: On an industrial scale, the production of 4-(Phenylthio)benzyl bromide may involve continuous flow processes to ensure high efficiency and yield. The use of photochemical reactors with in situ generation of bromine has been reported to optimize the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-(phenylthio)benzyl bromide is highly reactive, enabling S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms. Key examples include:

-

Mechanistic Insight : Steric hindrance from the bulky phenylthio group favors S<sub>N</sub>2 pathways, as confirmed by retention of configuration in chiral derivatives .

Oxidation and Reduction

The sulfur center and benzyl bromide moiety undergo redox transformations:

Oxidation

-

To Sulfoxide : Treatment with H<sub>2</sub>O<sub>2</sub> or m-CPBA yields 4-(phenylsulfinyl)benzyl bromide (60–75% yield) .

-

To Sulfone : Prolonged oxidation with KMnO<sub>4</sub> forms 4-(phenylsulfonyl)benzyl bromide (40–50% yield) .

Reduction

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Heck couplings :

| Reaction | Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-(Phenylthio)biphenyl | 78% | |

| Heck | Styrene | Pd(OAc)<sub>2</sub> | 4-(Phenylthio)styrene | 65% |

Hydrolysis and Acid-Base Reactions

-

Acidic Hydrolysis : Concentrated HCl cleaves the C–S bond, yielding benzyl bromide and thiophenol (70% conversion) .

-

Basic Hydrolysis : NaOH produces 4-mercaptobenzoic acid via intermediate thiolate formation .

Glycosylation Chemistry

-

The benzyl bromide group acts as a protecting group in carbohydrate synthesis, enabling stereoselective glycosidic bond formation (e.g., α-selectivity >90% in certain cases) .

Comparative Reactivity Table

| Property | 4-(Phenylthio)benzyl bromide | Benzyl Bromide | Phenethyl Bromide |

|---|---|---|---|

| S<sub>N</sub>2 Reactivity | Moderate (steric hindrance) | High | Moderate |

| Oxidation Susceptibility | High (S atom) | Low | Low |

| Thermal Stability | Decomposes >150°C | Stable to 200°C | Stable to 180°C |

| Solubility | THF, DCM | Polar aprotic solvents | Similar to benzyl bromide |

Critical Research Findings

-

Steric Effects : The phenylthio group slows S<sub>N</sub>2 kinetics but enhances regioselectivity in coupling reactions .

-

Catalytic Efficiency : Pd-based catalysts achieve >75% yields in cross-couplings, outperforming Ni analogs .

-

Hydrolytic Stability : The compound is stable in anhydrous conditions but degrades rapidly in humid environments .

Scientific Research Applications

4-(Phenylthio)benzyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent for modifying biomolecules, particularly in the study of enzyme mechanisms and protein interactions.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can undergo further chemical transformations. This reactivity is exploited in various synthetic applications to introduce benzyl groups into target molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The para-substituted benzyl bromides exhibit varying reactivities based on electronic and steric factors:

Key Findings :

- Electron-withdrawing groups (e.g., -SC₆F₅) enhance electrophilicity of the benzyl bromide, favoring faster SN2 reactions .

- Bulky substituents (e.g., -C(CH₃)₃) hinder nucleophilic attack due to steric effects .

- Thioethers (-SPh) balance moderate electron donation and steric bulk, making 4-(Phenylthio)benzyl bromide suitable for controlled alkylation in organic synthesis .

Crystallographic and Structural Comparisons

Triphenylphosphonium analogs (e.g., [4-(Bromomethyl)benzyl]triphenylphosphonium bromide ) highlight structural trends:

Key Insights :

Implications for 4-(Phenylthio)benzyl bromide :

Biological Activity

4-(Phenylthio)benzyl bromide (CAS No. 1093117-21-5) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

4-(Phenylthio)benzyl bromide is characterized by the presence of a phenylthio group attached to a benzyl bromide moiety. Its chemical structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 4-(Phenylthio)benzyl bromide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

4-(Phenylthio)benzyl bromide has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes, including those involved in inflammatory processes. For instance, it has shown promise as an inhibitor of heat shock protein 70 (Hsp70), which plays a critical role in cancer cell survival and resistance to therapy. This inhibition could enhance the efficacy of existing chemotherapeutic agents .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various phenylthio derivatives, including 4-(Phenylthio)benzyl bromide. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of 4-(Phenylthio)benzyl bromide revealed that it effectively induces apoptosis in human breast cancer cells through the intrinsic pathway. Flow cytometry analysis showed increased levels of annexin V-positive cells following treatment, indicating early apoptotic events .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Phenylthio)benzyl bromide | MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| 4-(Phenylthio)benzyl bromide | HCT116 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |

The biological activities of 4-(Phenylthio)benzyl bromide can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Cell Cycle Regulation : It affects cell cycle checkpoints, leading to cell cycle arrest in cancer cells.

Q & A

Q. What are the standard synthetic routes for 4-(Phenylthio)benzyl bromide, and how do reaction conditions influence yield?

Answer: 4-(Phenylthio)benzyl bromide is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-(phenylthio)benzyl alcohol with hydrobromic acid (HBr) under reflux, often in the presence of a catalyst like sulfuric acid. Alternatively, bromination of 4-(phenylthio)toluene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) can yield the product. Key factors include:

- Temperature : Excessive heat may lead to decomposition; optimal yields are observed at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while protic solvents may slow the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like dibenzyl sulfides .

Q. How can researchers confirm the purity and identity of 4-(Phenylthio)benzyl bromide?

Answer: Analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ 4.5–4.7 ppm for the benzylic -CH₂Br group. Aromatic protons (δ 7.2–7.8 ppm) confirm the phenylthio moiety.

- ¹³C NMR : A peak near δ 30–35 ppm for the benzylic carbon bonded to bromine.

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z ≈ 293 (C₁₃H₁₁BrS).

- IR Spectroscopy : Absence of -OH stretches (if starting from alcohol) and presence of C-Br stretches (~600 cm⁻¹).

Note : Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the synthesis of 4-(Phenylthio)benzyl bromide?

Answer: Common side reactions include:

- Elimination : Formation of styrene derivatives due to β-hydrogen elimination, especially under basic conditions or high temperatures.

- Oxidation : The phenylthio group (-SPh) may oxidize to sulfoxide (-SOPh) in the presence of trace oxygen or oxidizing agents.

- Dimerization : Radical-mediated coupling during bromination can produce dibenzyl sulfides.

Mitigation Strategies :

Q. How does 4-(Phenylthio)benzyl bromide perform in cross-coupling reactions, and what challenges arise in stereoselective applications?

Answer: This compound is a versatile electrophile in Suzuki-Miyaura and Wittig reactions. Key considerations include:

- Suzuki-Miyaura : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Steric hindrance from the phenylthio group may reduce coupling efficiency.

- Wittig Reactions : Forms phosphonium salts (e.g., with PPh₃) for olefination. The bulky -SPh group can influence stereoselectivity, favoring trans-alkenes due to steric repulsion during ylide formation.

Challenges :- Moisture Sensitivity : The benzylic bromide is hygroscopic; reactions must be performed under anhydrous conditions.

- Byproduct Formation : Triphenylphosphine oxide (from Wittig) requires careful purification .

Q. What analytical methods are recommended to resolve contradictions in stability data for 4-(Phenylthio)benzyl bromide?

Answer: Discrepancies in stability studies often arise from storage conditions or impurities. To address this:

- Accelerated Degradation Studies : Monitor decomposition at 40°C/75% RH over 4 weeks using HPLC.

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >150°C).

- NMR Stability Tracking : Observe new peaks (e.g., -OH or -SO₂Ph groups) indicating hydrolysis or oxidation.

Recommendation : Store under argon at –20°C with molecular sieves to suppress hydrolysis .

Q. How can computational modeling aid in predicting the reactivity of 4-(Phenylthio)benzyl bromide in novel reactions?

Answer: DFT calculations (e.g., Gaussian 16) provide insights into:

- Electrophilicity : Calculate local electrophilicity indices (ω) at the benzylic carbon to predict nucleophilic attack sites.

- Transition States : Model SN2 vs. radical pathways in bromination reactions.

- Steric Maps : Visualize steric bulk from the -SPh group to rationalize selectivity in cross-couplings.

Case Study : A study on analogous benzyl bromides showed that ω > 1.5 eV correlates with high reactivity in Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.